3-Hexylcyclobut-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexylcyclobut-2-EN-1-one is an organic compound characterized by a cyclobutene ring substituted with a hexyl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexylcyclobut-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of acyl ketene dithioacetals, which can be achieved through a one-pot synthesis . This method involves the use of specific reagents and catalysts to facilitate the formation of the cyclobutene ring.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hexylcyclobut-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hexylcyclobut-2-EN-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which 3-Hexylcyclobut-2-EN-1-one exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron distribution within the cyclobutene ring and the presence of the hexyl group. In biological systems, potential interactions with enzymes or receptors could be mediated by the compound’s structural features, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxycyclobut-2-en-1-one: This compound shares the cyclobutene ring structure but has a hydroxyl group instead of a hexyl group.
Cyclohexenone: Another related compound with a cyclohexene ring and a ketone group.
Uniqueness: 3-Hexylcyclobut-2-EN-1-one is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
918299-27-1 |
---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
3-hexylcyclobut-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-9-7-10(11)8-9/h7H,2-6,8H2,1H3 |
InChI-Schlüssel |
GSBYNCPDTUBGDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.